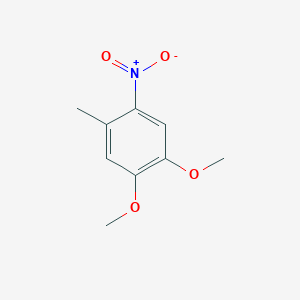

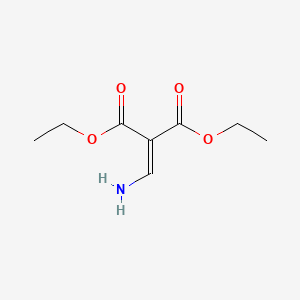

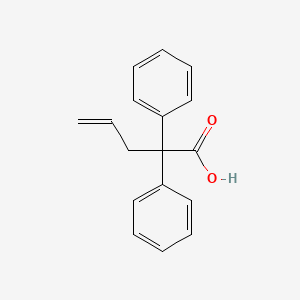

![molecular formula C8H10N2O2 B1295477 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione CAS No. 64186-72-7](/img/structure/B1295477.png)

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione

説明

The compound 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione is a diazabicyclooctane derivative, a class of compounds that have garnered interest due to their potential applications in supramolecular chemistry and as building blocks for various chemical syntheses. These compounds are characterized by their bicyclic structure containing nitrogen atoms and their ability to form stable hydrogen bonds, which is crucial for their self-assembly into larger structures.

Synthesis Analysis

The synthesis of related diazabicyclooctane derivatives has been explored in several studies. For instance, enantiomerically pure 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives were obtained from azido-tosyl-azabicycloheptanes through ring expansion under radical conditions . Additionally, a convergent synthesis approach has been developed for 3,5-diazabicyclo[2.2.2]octane-2,6-diones, which allows for the creation of a large series of compounds with varying substituents . These methods highlight the versatility and potential for synthesizing a variety of diazabicyclooctane derivatives, including the one .

Molecular Structure Analysis

The molecular structure of diazabicyclooctane derivatives is of particular interest due to their potential for forming hydrogen bonds and their crystalline properties. Single-crystal X-ray diffraction analysis has been used to determine the structure of these compounds, revealing that they often crystallize in forms that allow each molecule to form four hydrogen bonds . This propensity for hydrogen bonding is a key feature that influences their molecular structure and potential applications.

Chemical Reactions Analysis

The reactivity of diazabicyclooctane derivatives has been studied in various chemical reactions. For example, the synthesis of 2,6-diazabicyclo[3.2.1]oct-3-enes involved the nucleophilic addition of acyclic enaminoketones to pyrrole-diones . Furthermore, the alkylation of 2,7-diazabicyclo[2.2.2]octane-3,8-diones has been shown to proceed at sulfur atoms when thiolated, leading to the formation of diazabicyclooctadienes . These reactions demonstrate the chemical versatility of diazabicyclooctane derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclooctane derivatives are closely related to their molecular and crystal structures. The ability to form stable hydrogen bonds and crystallize in various forms directly impacts their physical properties, such as solubility and melting points. The synthesis of racemic and enantiomeric diazabicyclooctane-dicarboxylic acids and their diesters has provided insights into the self-assembly and crystal structures of these compounds, revealing persistent and stable motifs in their crystal structures . These properties are essential for their use in supramolecular chemistry and as functionalized building blocks.

科学的研究の応用

Base-Assisted Michael Addition Reactions

Recent advancements in base-assisted Michael addition reactions highlight the efficiency of various organic and inorganic bases in promoting C-C and C-X bond formation. These reactions are pivotal for synthesizing natural products and drugs through tandem sequences like Michael and Aldol additions, including Robinson annulation. Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) play significant roles in initiating these reactions, demonstrating the versatility and importance of diazabicyclo compounds in organic synthesis (Thirupathi, Mamatha Jyothi, & Sripathi, 2022).

Heterocyclic Compound Synthesis

Research on heterocyclic chemistry, including the synthesis of 2,3-benzodiazepine analogues and related compounds, underscores the significance of nitrogen-containing heterocycles in medicinal chemistry. These compounds have shown potential against various diseases with no current remedies, demonstrating the critical role of synthetic heterocyclic compounds in drug discovery and development (Földesi, Volk, & Milen, 2018).

Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene, leading to a variety of industrially significant intermediates, showcases the application of catalysts in controlling reaction specificity. This approach is essential for synthesizing chemicals with varied oxidation states and functional groups, highlighting the importance of catalyst design in industrial applications (Cao et al., 2018).

Polymer and Material Science

In polymer and material science, conjugated polymers containing high-performance electron-deficient pigments like isoDPP, BDP, and NDP demonstrate potential for electronic device applications. The structural resemblance and variation among these compounds allow for distinct optical, electrochemical, and device performances, emphasizing the role of synthetic chemistry in advancing materials science (Deng et al., 2019).

Design of Artificial Ribonucleases

The design of artificial ribonucleases, incorporating imidazole residues and polycationic domains based on 1,4-diazabicyclo[2.2.2]octane, illustrates the application of synthetic chemistry in developing catalysts for RNA hydrolysis. This research contributes to our understanding of molecular design principles for creating efficient biocatalysts (Konevetz et al., 2002).

作用機序

Target of Action

The primary target of 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione is the Glucagon-like peptide-1 receptor (GLP-1R) . This receptor plays a crucial role in glucose homeostasis and is a key therapeutic target for the treatment of type 2 diabetes .

Mode of Action

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione acts as a modulator of the GLP-1 receptor . It interacts with the receptor, leading to its activation. This activation has been shown to stimulate insulin secretion from the pancreatic cells in a glucose-dependent manner, inhibit glucagon secretion, reduce appetite, and slow down gastric emptying .

Biochemical Pathways

The activation of the GLP-1 receptor by 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione affects several biochemical pathways. These include the incretin pathway, which involves the secretion of gut peptides like GLP-1 after nutrient intake, leading to the stimulation of insulin secretion . The compound’s action also impacts the pathways related to glucagon secretion, appetite regulation, and gastric emptying .

Result of Action

The activation of the GLP-1 receptor by 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione leads to several molecular and cellular effects. These include the stimulation of insulin secretion, inhibition of glucagon secretion, reduction in appetite, and slowing down of gastric emptying . These effects contribute to the compound’s potential therapeutic benefits in treating type 2 diabetes .

特性

IUPAC Name |

2,5-dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-3-4-10(2)6-5(9)7(11)8(6)12/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFJYOGQRAWTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214384 | |

| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |

CAS RN |

64186-72-7 | |

| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064186727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

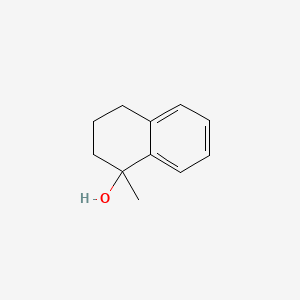

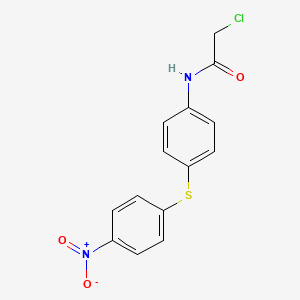

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)